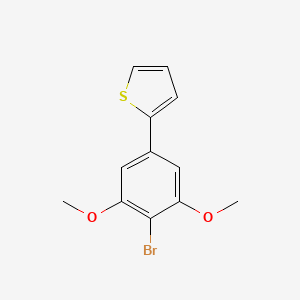

2-(4-Bromo-3,5-dimethoxyphenyl)thiophene

説明

2-(4-Bromo-3,5-dimethoxyphenyl)thiophene is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted at the 2-position with a 4-bromo-3,5-dimethoxyphenyl group. This structure combines the electron-rich nature of thiophene with the steric and electronic effects of bromo and methoxy substituents on the phenyl ring.

特性

分子式 |

C12H11BrO2S |

|---|---|

分子量 |

299.19 g/mol |

IUPAC名 |

2-(4-bromo-3,5-dimethoxyphenyl)thiophene |

InChI |

InChI=1S/C12H11BrO2S/c1-14-9-6-8(11-4-3-5-16-11)7-10(15-2)12(9)13/h3-7H,1-2H3 |

InChIキー |

HHWKCCHNPJFHBV-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1Br)OC)C2=CC=CS2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiophene vs. Pyrimidine Derivatives

The substitution of the thiophene core with a pyrimidine ring, as seen in 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine hydrochloride (Brodimoprim derivative), significantly alters biological activity. While the thiophene derivative may exhibit moderate reactivity in electrophilic substitution, the pyrimidine analog demonstrates enhanced antibacterial properties due to its ability to inhibit dihydrofolate reductase .

Thiophene vs. Triazolo-Triazine Derivatives

Compounds like 2-(4-Bromo-3,5-dimethoxyphenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (AccelaChem) feature a triazolo-triazine core.

Substituent Position and Electronic Effects

Bromo/Methoxy Positioning in Thiophene Derivatives

- 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3) features bromine at the para position of two phenyl groups, leading to a higher molar mass (546.32 g/mol) and density (1.466 g/cm³) compared to the target compound. The additional phenyl groups increase steric hindrance, reducing solubility in polar solvents .

- 3,4-Bis(4-bromophenyl)-2,5-dihydrothiophene (CAS 100990-01-0) has a partially saturated thiophene ring, which may enhance stability under acidic conditions but reduce aromatic conjugation .

Comparison with Psychoactive Phenethylamines

Compounds like 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethanamine) share similar substituent patterns (halogen + methoxy groups) but on a phenethylamine backbone. These analogs exhibit potent serotonin receptor agonism, whereas the thiophene derivative lacks psychoactivity due to its non-planar structure and sulfur atom disrupting receptor binding .

Physicochemical Properties

Reactivity in Hydrodesulfurization (HDS)

The target compound’s bulky 4-bromo-3,5-dimethoxyphenyl group likely hinders hydrodesulfurization (HDS) compared to simpler thiophenes (e.g., unsubstituted thiophene or C2–C4 alkyl derivatives). Studies on model compounds indicate that steric effects reduce catalytic activity, delaying sulfur removal in fuel processing .

Pharmaceutical Potential

While 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine shows antibacterial activity, the thiophene analog’s sulfur atom may enhance membrane permeability but reduce target specificity. Research on triazolo-triazine derivatives suggests that nitrogen-rich cores improve binding to bacterial enzymes, a feature absent in thiophene-based structures .

Research Findings and Trends

- Substituent Effects : Bromo and methoxy groups at the 3,5-positions enhance electron-withdrawing and steric effects, stabilizing the compound in oxidation reactions but limiting solubility .

- Catalytic Applications : Thiophene derivatives with bulky substituents are less reactive in HDS than alkyl-substituted analogs, necessitating tailored catalysts .

- Structural-Activity Relationships : The absence of a primary amine group in the thiophene derivative eliminates psychoactivity, contrasting with NBOMe compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。